REACTION_CXSMILES
|
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:8](O)(=[O:16])[CH:9]([CH:11]([C:13](O)=[O:14])[OH:12])[OH:10]>C1(C)C=CC=CC=1>[CH2:1]([N:7]1[C:13](=[O:14])[CH:11]([OH:12])[CH:9]([OH:10])[C:8]1=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
10.026 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
17.327 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a teflon-coated magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
A nitrogen inlet adapter was placed on the condenser
|
Type
|
ADDITION
|
Details
|
a pressure-equalizing addition funnel
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
The apparatus was purged with nitrogen for 10-15 minutes
|
Duration
|
12.5 (± 2.5) min
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)N1C(C(O)C(O)C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |